

Spectroscopic Analysis of 1-(Piperidin-4-yl)pyrrolidin-2-one: A Comparative Guide

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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)pyrrolidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **1-(Piperidin-4-yl)pyrrolidin-2-one** and its structural analogs. Due to the limited availability of public experimental data for the title compound, this guide utilizes data from a closely related analog, 1-phenyl-2-pyrrolidinone, to provide a framework for spectroscopic characterization. The methodologies presented are standard for the analysis of N-heterocyclic compounds and can be applied to **1-(Piperidin-4-yl)pyrrolidin-2-one**.

Comparative Spectroscopic Data

The following table summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-phenyl-2-pyrrolidinone. This data serves as a reference for the expected spectral characteristics of similar compounds.

Table 1: Spectroscopic Data for 1-Phenyl-2-pyrrolidinone

Analysis	Technique	Observed Peaks / Signals (δ ppm or m/z)
^1H NMR	90 MHz in CDCl_3	7.5-7.2 (m, 5H, Ar-H), 3.8 (t, 2H, N-CH ₂), 2.6 (t, 2H, CO-CH ₂), 2.1 (p, 2H, CH ₂ -CH ₂ -CH ₂)
^{13}C NMR	in CDCl_3	174.5 (C=O), 139.5 (Ar-C), 128.9 (Ar-CH), 124.5 (Ar-CH), 120.2 (Ar-CH), 49.5 (N-CH ₂), 32.8 (CO-CH ₂), 18.2 (CH ₂ -CH ₂ -CH ₂)
Mass Spec	Electron Ionization (EI)	161 (M^+), 130, 104, 77

Note: Data for **1-(Piperidin-4-yl)pyrrolidin-2-one** and piperidin-4-yl(pyrrolidin-1-yl)methanone are not readily available in public databases. Researchers are encouraged to acquire this data experimentally using the protocols outlined below.

Experimental Protocols

The following are generalized experimental procedures for acquiring NMR and Mass Spectrometry data for N-heterocyclic compounds like **1-(Piperidin-4-yl)pyrrolidin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O). The choice of solvent will depend on the solubility of the compound.
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal standard.

- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.[\[1\]](#)
 - Standard parameters for a ^1H experiment include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).[\[1\]](#)
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz.[\[1\]](#)
 - A proton-decoupled experiment is standard, which results in single lines for each unique carbon atom.
 - A larger number of scans is usually required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
 - Chemical shifts are reported in ppm relative to the solvent peak or TMS.[\[1\]](#)

Mass Spectrometry (MS)

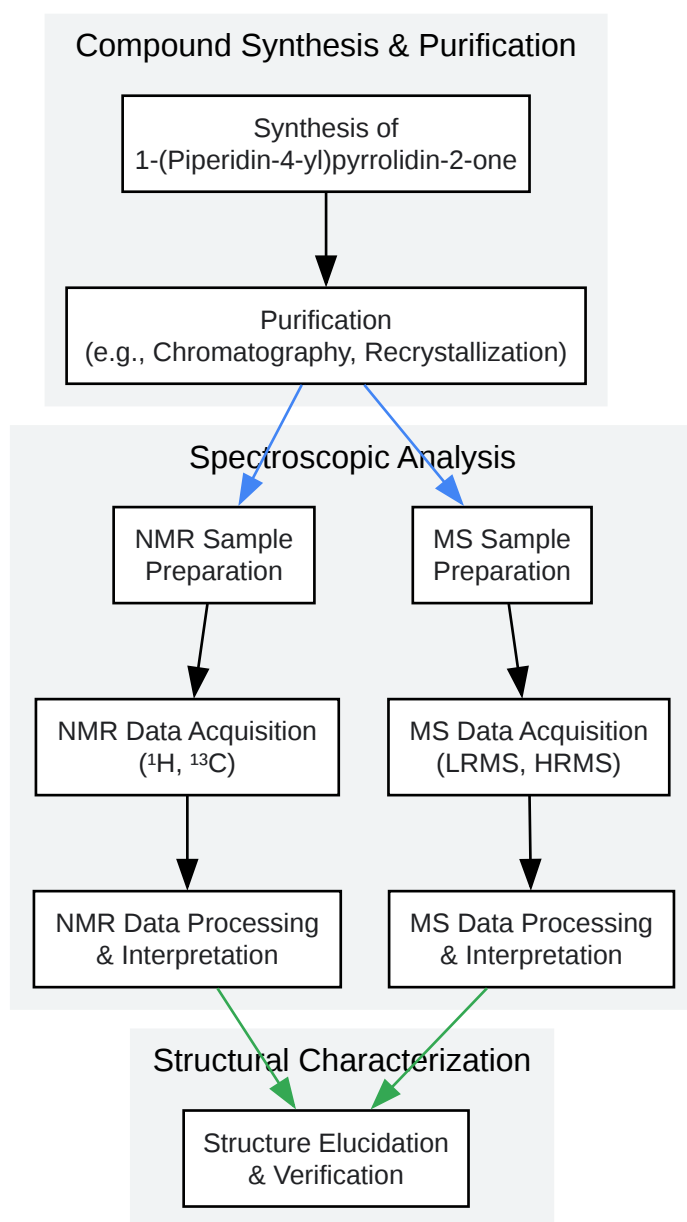
- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
 - The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC).[\[2\]](#)
- Ionization:
 - For compounds like **1-(Piperidin-4-yl)pyrrolidin-2-one**, Electrospray Ionization (ESI) is a common and gentle ionization technique that typically produces the protonated molecule

$[M+H]^+$.[\[3\]](#)

- Electron Ionization (EI) is a higher-energy method that can cause fragmentation of the molecule, providing information about its structure.[\[3\]](#)[\[4\]](#)
- Analysis:
 - The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[\[5\]](#)
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.



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